(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Chiral purity Enantioselective synthesis SHP2 inhibition

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 2387566-55-2) is the enantiopure, non-racemic building block validated in clinical SHP2 inhibitors TNO155 and IACS-15414. The (S)-enantiomer at C4 delivers ~20-fold potency advantage over the (R)-enantiomer in allosteric SHP2 inhibition. Unlike the racemate (CAS 777049-50-0), this stereochemically defined scaffold eliminates confounding PK/PD variables in SAR exploration. The oxa-spirocyclic core reduces logD₇.₄ by 0.5–1.0 units vs piperidine analogs, improving solubility up to 40-fold and moderating amine pKa. With zero rotatable bonds (MW 157.21, HBD/HBA 2/3), it is an ideal fragment-sized building block for fragment-based screening and lead optimization. Multi-hundred-gram enantioselective synthesis (>99% ee) is established, enabling seamless scale-up. Choose the (S)-enantiomer to accelerate stereochemically defined medicinal chemistry programs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B15218670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CNCCC12COCC2O
InChIInChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m1/s1
InChIKeyTUXFSVNDVGOMQY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol – A Chiral Spirocyclic Building Block for Piperidine Bioisostere Replacement in Medicinal Chemistry


(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 2387566-55-2) is a chiral, non-racemic spiroheterocyclic building block comprising a tetrahydrofuran ring fused to a piperidine ring via a quaternary spiro carbon, bearing a secondary alcohol at the 4-position . The 2-oxa-8-azaspiro[4.5]decane scaffold has been validated as a conformationally constrained bioisostere of piperidine in multiple drug discovery programs, most notably in allosteric SHP2 inhibitors TNO155 and IACS-15414 that have advanced to clinical evaluation [1]. The (S)-enantiomer offers defined absolute stereochemistry (C4 configuration), which is critical for programs requiring enantiopure intermediates for structure–activity relationship (SAR) exploration and asymmetric synthesis [2].

Why Generic Substitution Fails for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol


Substituting (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol with its racemate (CAS 777049-50-0), the (R)-enantiomer, or simple monocyclic piperidine analogs introduces quantifiable liabilities that undermine project goals in lead optimization. The racemic mixture introduces an uncontrolled stereochemical variable; the two enantiomers can exhibit divergent target binding, PK profiles, and off-target activities, as demonstrated by the ~20-fold potency difference observed between enantiomeric SHP2 inhibitors built on the related 2-oxa-8-azaspiro[4.5]decane scaffold [1]. Replacing the spirocyclic scaffold with unconstrained piperidine-4-ol (MW 101.15 g/mol, pKa ~9.5) sacrifices the conformational rigidity that reduces entropic penalty upon binding and eliminates the oxygen-mediated reduction in lipophilicity (ΔlogD₇.₄ ≈ −0.5 to −1.0) documented for oxa-spirocycles relative to parent heterocycles [2]. These differences directly impact target engagement, metabolic stability, and oral bioavailability, making the (S)-enantiomer a non-fungible starting point for stereochemically defined medicinal chemistry programs.

Quantitative Differentiation Evidence for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Versus Closest Analogs


Chiral Purity Enables Stereospecific Lead Optimization: (S)- vs. (R)-Enantiomer and Racemate

The (S)-configured 2-oxa-8-azaspiro[4.5]decane scaffold, when elaborated to bioactive molecules, contributes to stereospecific target engagement. In the SHP2 allosteric inhibitor program, the (3S,4S)-diastereomer TNO155 achieved clinical development status, whereas the corresponding (3R,4R)-configured analog PB17-036-01 exhibited approximately 20-fold lower biochemical potency in the same SHP2 enzymatic assay, demonstrating that the absolute configuration of the spirocyclic core is a critical determinant of pharmacological activity [1]. The (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol building block (CAS 2387566-55-2, MW 157.21 g/mol, >98% purity per vendor HPLC) provides the defined C4-(S) stereochemistry necessary to access the therapeutically validated (3S,4S)-series . Use of the racemate (CAS 777049-50-0) introduces a 50% contamination with the undesired (R)-enantiomer, which cannot be removed without chiral separation steps that reduce overall yield and increase cost.

Chiral purity Enantioselective synthesis SHP2 inhibition Stereochemical SAR

LogD₇.₄ Reduction Versus Monocyclic Piperidine Analogs: Lipophilicity Modulation

The incorporation of an oxygen atom into the spirocyclic scaffold of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol contributes to a measurable reduction in lipophilicity compared to carbocyclic spiro-piperidines and unconstrained piperidine analogs. A comprehensive analysis of oxa-spirocycles demonstrated that oxygen incorporation into the spirocyclic unit decreased the logD₇.₄ by approximately 0.5–1.0 log units relative to the corresponding carba-spirocyclic counterparts [1]. For the target compound, the calculated XLogP3 is −0.600 and the experimental LogP is 0.076, which are notably lower than values for unsubstituted piperidine (LogP ~0.8) and 4-hydroxypiperidine (LogP ~−0.2 to 0.0), reflecting the combined effect of the ether oxygen and the spirocyclic constraint on overall polarity [2]. This lipophilicity reduction is consistent with the general observation that exchanging a piperidine for an oxa-azaspiro scaffold decreases logD and amine pKa, leading to improved microsomal stability and reduced off-target binding [3].

Lipophilicity LogD Bioisostere ADME optimization

Aqueous Solubility Enhancement via Oxygen Incorporation into the Spirocyclic Framework

The presence of the tetrahydrofuran oxygen in the 2-oxa-8-azaspiro[4.5]decane scaffold confers a dramatic improvement in aqueous solubility compared to all-carbon spirocyclic analogs. In a systematic study of over 150 oxa-spirocyclic compounds, oxygen incorporation into the spirocyclic unit improved water solubility by up to 40-fold relative to the corresponding carba-spirocyclic counterparts [1]. For (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol, the combination of the ether oxygen, the secondary alcohol (H-bond donor count = 2), and the basic piperidine nitrogen (pKa ~10.90 for the parent 2-oxa-8-azaspiro[4.5]decane scaffold) creates a favorable solvation profile [2]. This contrasts with the poor aqueous solubility typical of all-carbon spiro[4.5]decane analogs, which lack the polarity-enhancing heteroatom.

Aqueous solubility Spirocyclic oxygen effect Drug-like properties Formulation

Scalable Enantioselective Route for Multi-Hundred-Gram Supply: Process Chemistry Validation

A fit-for-purpose enantioselective synthesis of the chiral oxa-azaspiro[4.5]decane scaffold has been demonstrated on multi-hundred-gram scale with >99% enantiomeric excess (ee), using an asymmetric allylic alkylation to establish the quaternary stereocenter followed by oxidation/reduction and Mitsunobu cyclization to construct the tetrahydrofuran ring [1]. This seven-step route, developed at Boehringer Ingelheim, delivered the (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate in 42% overall yield, establishing that chiral oxa-azaspiro building blocks are accessible at quantities relevant for preclinical and early clinical supply [1]. In contrast, the racemic 2-oxa-8-azaspiro[4.5]decan-4-ol (CAS 777049-50-0) is typically produced via non-stereoselective routes from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, yielding a mixture requiring chiral chromatographic separation .

Process chemistry Enantioselective synthesis Scale-up CMC development

Conformational Restriction and Zero Rotatable Bonds: Entropic Advantage Over Flexible Piperidine Analogs

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol possesses zero rotatable bonds (Rotatable Bond Count = 0), a consequence of the spirocyclic architecture that locks the tetrahydrofuran and piperidine rings into a rigid, well-defined three-dimensional orientation . This contrasts sharply with monocyclic 4-hydroxypiperidine, which has conformational flexibility around the ring and the C–OH bond. The entropic benefit of pre-organization has been quantified in related spirocyclic scaffolds: the constrained 2-oxa-8-azaspiro[4.5]decane core in TNO155 contributed to a binding affinity improvement of >10-fold compared to more flexible analogs in the SHP2 inhibitor optimization campaign [1]. The absence of rotatable bonds also simplifies conformational analysis and docking studies, enabling more accurate in silico predictions during hit-to-lead optimization.

Conformational restriction Rotatable bonds Binding entropy Target selectivity

Reduced Amine pKa Versus Unconstrained Piperidines: Implications for CNS Penetration and hERG Liability

The 2-oxa-8-azaspiro[4.5]decane scaffold features a reduced amine pKa relative to unconstrained piperidine, a consequence of the electron-withdrawing inductive effect of the adjacent tetrahydrofuran oxygen and the conformational constraint of the spirocyclic system. The parent 2-oxa-8-azaspiro[4.5]decane has a predicted pKa of 10.90±0.20, compared to piperidine (pKa ~11.2) and 4-hydroxypiperidine (pKa ~9.5) [1]. This moderated basicity is advantageous for CNS drug discovery programs: excessively basic amines (pKa >10) are associated with high volume of distribution, lysosomal trapping, and increased hERG binding risk. In the IACS-15414 SHP2 inhibitor program, the oxa-azaspiro scaffold contributed to a compound with no hERG liability up to 100 μM, a critical safety margin that enabled oral development [2]. The controlled pKa also facilitates predictable logD₇.₄ behavior, as the compound exists predominantly in its neutral form at physiological pH.

Amine basicity pKa modulation CNS penetration hERG Safety pharmacology

Optimal Application Scenarios for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of SHP2 Allosteric Inhibitors for Oncology Programs

The (3S,4S)-configured 2-oxa-8-azaspiro[4.5]decane core is the defining pharmacophoric element of clinical-stage SHP2 inhibitors TNO155 (Novartis) and IACS-15414 (MD Anderson). (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 2387566-55-2) serves as the direct enantiopure precursor for installing the requisite (4S)-amino or (4S)-hydroxyl functionality via established synthetic sequences [1]. The ~20-fold potency advantage of the (3S,4S)-configuration over the (3R,4R)-diastereomer [2] makes the enantiopure building block essential for any program targeting this validated allosteric site. Researchers optimizing next-generation SHP2 inhibitors with improved brain penetration, mutant-selective profiles, or combination therapy potential should prioritize this enantiopure scaffold to avoid confounding stereochemical variables during SAR exploration.

Piperidine Bioisostere Replacement for logD Reduction and Metabolic Stability Improvement

Medicinal chemistry programs encountering high logD, rapid microsomal clearance, or hERG liability with piperidine-containing lead compounds can systematically replace the piperidine moiety with the (S)-2-oxa-8-azaspiro[4.5]decane scaffold. The class-level evidence demonstrates a logD₇.₄ reduction of 0.5–1.0 units, up to 40-fold solubility improvement, and moderated amine pKa relative to unconstrained piperidines [1]. The (S)-enantiomer provides a single, defined stereochemical outcome for the modified lead series, enabling clean interpretation of the bioisosteric replacement effect on potency, selectivity, and ADME parameters without the confounding influence of racemic mixtures.

Fragment-Based Drug Discovery (FBDD) Requiring Rigid, Three-Dimensional Starting Points

With zero rotatable bonds, a molecular weight of 157.21 g/mol, and balanced H-bond donor/acceptor counts (2/3), (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol is an ideal fragment-sized building block for fragment-based screening and structure-guided elaboration [1]. The rigid spirocyclic scaffold minimizes entropic penalty upon target binding while the secondary alcohol and piperidine NH provide synthetic handles for parallel derivatization. The defined (S)-stereochemistry at C4 ensures that any fragment hits can be advanced into lead series with a known absolute configuration, a critical advantage over racemic fragment libraries where the active enantiomer must be retrospectively identified.

CMC Development of Enantiopure Drug Candidates Requiring Scalable Synthesis

For drug candidates incorporating the 2-oxa-8-azaspiro[4.5]decane scaffold that have progressed to preclinical development, the demonstrated multi-hundred-gram enantioselective synthesis with >99% ee [1] provides a validated process chemistry precedent. Teams can engage CROs or internal process groups with confidence that the chiral oxa-azaspiro core is accessible at kilogram scale using Pd-catalyzed asymmetric allylic alkylation methodology. The (S)-alcohol building block can be elaborated to the corresponding amine, halide, or sulfonate ester for late-stage diversification, with the enantiopurity maintained throughout the synthetic sequence.

Quote Request

Request a Quote for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.